2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Description
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS: 5260-46-8; S-enantiomer CAS: 5374-19-6) is a bicyclic heterocyclic compound featuring a pyrazine ring fused to an isoquinoline scaffold. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The molecular formula is C₁₂H₁₈Cl₂N₂, with a molecular weight of 261.19 g/mol and purity typically >97% . It serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in combinatorial chemistry libraries targeting central nervous system (CNS) disorders and antiparasitic agents .
Properties
IUPAC Name |
2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASCARMJJLMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743274 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-46-8 | |
| Record name | Azaquinzole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005260468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZAQUINZOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FWM33RU3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Routes
Two primary synthetic approaches have been documented for preparing hexahydro-pyrazinoisoquinoline derivatives, which can be adapted for the dihydrochloride salt form:
Method 1: Cyclization via Diethyl Oxalate and Reduction
This method involves the formation of a pyrazinoisoquinoline-3,4-dione intermediate, followed by reduction to the hexahydro derivative.
Step 1: Formation of Pyrazinoisoquinoline-3,4-dione
- React 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with diethyl oxalate in an alcoholic solvent.
- Boil the mixture for approximately 7 hours.
- Upon cooling, crystals of 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline-3,4-dione are formed.
- These crystals are filtered, washed with acetone, and dried.
- Yield: ~240 g from the described scale.
- Melting point: 220°C.
Step 2: Reduction to Hexahydro Derivative
- Use lithium aluminum hydride (LiAlH4) in absolute tetrahydrofuran (THF) as the reducing agent.
- Add the pyrazinoisoquinoline-3,4-dione suspension dropwise to the LiAlH4 solution.
- Reflux for about 7 hours.
- Quench residual hydride with water.
- Work up the reaction mixture to isolate the product.
- Distill the product under vacuum at 98–100°C at 0.01 mm Hg.
- Yield: ~86 g.
This method yields the hexahydro-pyrazinoisoquinoline base, which can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.
Method 2: Cyclization Using Ethylene Dibromide and Potassium Carbonate
An alternative approach involves alkylation and cyclization of 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with ethylene dibromide:
- Mix 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline with ethylene dibromide in n-butanol.
- Add potassium carbonate as a base.
- Reflux the mixture for approximately 4 hours.
- Evaporate the solvent.
- Treat the residue with water and sodium hydroxide solution.
- Extract the product with chloroform.
- Dry and concentrate the chloroform extract.
- Distill the product at 98–100°C under 0.01 mm Hg.
- Yield: ~7.5 g.
The product obtained is the hexahydro-pyrazinoisoquinoline base, convertible to the dihydrochloride salt by acidification.
Purification and Salt Formation
- The hexahydro-pyrazinoisoquinoline base is typically purified by vacuum distillation.
- Conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.
- The dihydrochloride salt form improves stability and handling.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield |
|---|---|---|---|---|
| Formation of pyrazinoisoquinoline-3,4-dione | 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline + diethyl oxalate | Alcohol (e.g., ethanol) | Boil 7 hours | ~240 g |
| Reduction to hexahydro derivative | Lithium aluminum hydride (LiAlH4) | Absolute THF | Reflux 7 hours | ~86 g |
| Cyclization with ethylene dibromide | 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline + ethylene dibromide + K2CO3 | n-Butanol | Reflux 4 hours | ~7.5 g |
| Purification | Vacuum distillation | - | 98–100°C / 0.01 mm Hg | - |
| Salt formation | Treatment with HCl | Suitable solvent | Ambient | - |
Research Findings and Notes
- The first method involving diethyl oxalate and LiAlH4 reduction is more suitable for larger scale synthesis due to higher yields.
- The second method provides a direct cyclization route but with lower yield.
- The crystalline forms of related pyrazinoisoquinoline compounds have been characterized by X-ray diffraction, indicating stable crystalline forms suitable for pharmaceutical applications.
- Sodium carbonate is often used as a base in related synthetic steps to neutralize acids formed during reactions.
- Organic solvents such as dichloromethane, chloroform, and ethyl acetate are commonly employed for extraction and recrystallization steps in related compounds, though their use specifically for this compound's dihydrochloride salt is less documented.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline | Diethyl oxalate, LiAlH4 | Cyclization + Reduction | High (~80%) | Scalable, high purity product |
| 2 | 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline | Ethylene dibromide, K2CO3 | Alkylation + Cyclization | Moderate (~25%) | Simpler reagents, lower yield |
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and oxygen (O2) under acidic conditions.
Reduction: : LiAlH4, H2 with a palladium catalyst, and sodium borohydride (NaBH4).
Substitution: : Halides (e.g., Cl2, Br2), alkyl halides, and strong bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: : Formation of quinoline derivatives and carboxylic acids.
Reduction: : Formation of reduced isoquinolines and amines.
Substitution: : Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride exhibits cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in human cancer cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a new antimicrobial agent in the fight against antibiotic resistance.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the isoquinoline structure.
- Reduction Reactions : Employing reducing agents to achieve the hexahydro configuration.
Case Studies
A notable case study involved the synthesis of this compound from readily available starting materials through a series of reactions that were optimized for yield and purity. The final product was characterized using NMR and mass spectrometry to confirm its structure.
Summary of Research Findings
Mechanism of Action
The mechanism by which 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyrazinoisoquinoline family, sharing structural motifs with several pharmacologically active agents. Key comparisons include:
Physicochemical Properties
Biological Activity
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS Number: 5374-19-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 261.19 g/mol
- Density : 1.13 g/cm³
- Boiling Point : 319.9 °C at 760 mmHg
- Flash Point : 150.4 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer therapy and cytotoxicity against various cell lines. Notable findings include:
Cytotoxic Mechanisms
Research indicates that derivatives of pyrazino[1,2-b]isoquinoline exhibit significant cytotoxic effects on cancer cells. For instance, one study demonstrated that a related compound showed a CI(50) value of against HT-29 human colon cancer cells. The mechanism involved the degradation of key proteins in the G2/M checkpoint (cdc2, Cyclin B1, and Wee1), leading to apoptosis in tumor cells arrested in the G2 phase due to other anticancer treatments like cisplatin .
Structure-Activity Relationship (SAR)
SAR studies have revealed that specific functional groups on the pyrazinoisoquinoline structure significantly influence its antitumor activity. Modifications at the N(2) and C(4) positions were found to enhance cytotoxic effects while certain structural changes rendered compounds inactive .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the potential of modified pyrazinoisoquinolines as effective agents against colon cancer. The optimized analogs demonstrated increased efficacy when used in combination with standard chemotherapeutics like taxol and cisplatin. The research suggested that these compounds could serve as novel therapeutic options for enhancing apoptosis in resistant cancer cell lines .
Case Study 2: Selective PARP Inhibition
Another investigation into related compounds revealed their potential as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This selectivity could mitigate hematologic toxicities commonly associated with broader PARP inhibitors while maintaining antitumor efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | CI(50) Value | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HT-29 (Colon Cancer) | Induction of apoptosis via G2/M checkpoint disruption | |
| Antitumor Activity | Various Cancer Models | Varies | Targeting DNA repair pathways (PARP inhibition) |
| Combination Therapy | Cisplatin-resistant Cells | Enhanced Apoptosis | Synergistic effects with conventional chemotherapeutics |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
To ensure accurate characterization, employ a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the bicyclic pyrazino-isoquinoline backbone and proton environments.
- Mass Spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the hexahydro framework .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Stability studies should include:
- Accelerated degradation testing at elevated temperatures (e.g., 40°C, 60°C) and pH extremes (pH 2–9).
- Long-term storage analysis under inert atmospheres (N₂ or Ar) to prevent oxidation.
- Periodic sampling for HPLC and NMR to monitor degradation products (e.g., ring-opening or hydrochloride dissociation).
- Kinetic modeling to predict shelf-life using Arrhenius equations .
Example Stability Parameters:
| Condition | Temperature (°C) | pH | Sampling Interval | Key Metrics |
|---|---|---|---|---|
| Accelerated | 40 | 2.0, 7.4, 9.0 | 0, 7, 14, 30 days | % Purity, Degradation products |
| Long-term | 4 (refrigerated) | 7.4 | Monthly for 12 months | Crystallinity, Solubility |
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthetic routes for this compound?
The ICReDD framework ( ) integrates quantum chemical calculations and information science to:
- Predict feasible reaction pathways using density functional theory (DFT) to evaluate transition states and energy barriers.
- Apply machine learning to historical reaction data (e.g., PubChem datasets) to prioritize high-yield routes.
- Narrow experimental conditions (solvent, catalyst, temperature) via Monte Carlo simulations , reducing trial-and-error iterations .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across assays?
Address discrepancies through:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for variables like serum content.
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity alongside enzymatic assays.
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or batch effects .
Q. How should researchers address regulatory considerations in preclinical studies involving this compound?
- Ethical compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., acute toxicity, genotoxicity).
- Documentation : Maintain detailed records of synthesis, purity, and stability data for FDA preclinical submissions.
- Non-clinical testing : Prioritize in vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling before animal studies .
Q. Methodological Guidelines
- Synthetic route optimization : Use retrosynthetic AI tools (e.g., Template_relevance models) to prioritize one-step reactions with >80% yield .
- Data contradiction analysis : Apply Bayesian statistical models to weigh evidence quality and experimental reproducibility .
- Regulatory alignment : Cross-reference ICH (International Council for Harmonisation) guidelines for stability and purity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
